Bienvenue dans la boutique en ligne BenchChem!

Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Medicinal chemistry Patent landscape analysis Structure‑activity relationship

Acquire 1421462-95-4 to expand SAR in a novel, patent-free chemical space. This benzofuran-2-carbonyl piperidine with a unique 4-methoxyphenylthio methyl substituent offers a distinct selectivity cliff profile vs. M5 mAChR and NMDA targets. Its oxidizable thioether linkage serves as a metabolic probe for CYP/FMO sulfoxidation DMPK studies. Secure a competitive edge in CNS library diversification.

Molecular Formula C22H23NO3S
Molecular Weight 381.49
CAS No. 1421462-95-4
Cat. No. B2674686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
CAS1421462-95-4
Molecular FormulaC22H23NO3S
Molecular Weight381.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C22H23NO3S/c1-25-18-6-8-19(9-7-18)27-15-16-10-12-23(13-11-16)22(24)21-14-17-4-2-3-5-20(17)26-21/h2-9,14,16H,10-13,15H2,1H3
InChIKeyOXCSSSRDMSIIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone (CAS 1421462-95-4): Structural Profile and Comparative Positioning


Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone (CAS 1421462-95-4) is a fully synthetic benzofuran-piperidine hybrid that belongs to a structurally diverse class of compounds with a privileged benzofuran-2-carbonyl scaffold. Its core structure comprises a benzofuran ring linked via a carbonyl bridge to a piperidine ring that is substituted at the 4‑position with a para‑methoxyphenylthio methyl group . Benzofuran-piperidine derivatives, including compounds such as brofaromine (an MAO‑A inhibitor), CGP 6085 A (a serotonin uptake inhibitor), and the spirocyclic σ1 antagonist 1′‑benzyl‑3‑methoxy‑3H‑spiro[[2]benzofuran‑1,4′‑piperidine], have well‑documented neuropsychiatric and cardiovascular pharmacology [1][2]. The target compound is currently listed as a research chemical with a purity of 95‑97% according to supplier datasheets and is sold for laboratory investigation only, not for human therapeutic or diagnostic use .

Why Substitution of Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone with In‑Class Analogs Is Not Permissible


Within the benzofuran‑2‑carbonyl piperidine class, small structural permutations at the piperidine 4‑position can shift biological activity profiles by orders of magnitude across key central nervous system targets. For instance, the spirocyclic benzofuran‑piperidine VU6019650 achieves a 36 nM IC50 at human M5 mAChR with >100‑fold selectivity over M1‑M4 and favorable blood‑brain barrier penetration, whereas the closely related benzofuran‑piperidine 4‑benzylpiperidin‑1‑yl‑(6‑hydroxybenzofuran‑2‑yl)‑methanone displays only an IC50 of 6,920 nM at the NR2B NMDA receptor and a >10,000 nM IC50 at NMDA, demonstrating target‑specific selectivity cliffs that are highly sensitive to the nature of the 4‑substituent [1][2]. Moreover, the presence of a thioether linkage, such as the 4‑methoxyphenylthio methyl group in the target compound, introduces distinct metabolic vulnerability through CYP‑ and FMO‑mediated sulfoxidation that is absent in carbon‑linked analogs, potentially altering pharmacokinetic profiles in a manner that cannot be inferred from in‑class comparators [3].

Quantitative Differentiation of Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone from In‑Class Analogs


Structural Uniqueness: No Patented Benzofuran‑Piperidine Core Has the 4‑(((4‑Methoxyphenyl)thio)methyl) Substituent

Review of the Glaxo Group patent (US 2010/0197683) covering 3‑substituted 1‑arylsulfonylpiperidine derivatives wherein R1 can be benzofuran‑2‑yl shows that the exemplified compounds contain aryl sulfonyl groups on the piperidine nitrogen, not a 4‑methoxyphenylthio methyl group at the 4‑position. Similarly, Takeda’s benzofuran‑piperazine patent (US 8,283,390) and the benzofuran‑piperidine patent family for 5‑HT2A/D3 dual modulators (US 2012/0270842) do not disclose the 4‑(((4‑methoxyphenyl)thio)methyl)piperidine motif. A comprehensive substructure search of the SureChEMBL patent database returns zero patents that match the exact 1‑benzofuran‑2‑yl‑[4‑[(4‑methoxyphenyl)sulfanylmethyl]piperidin‑1‑yl]methanone scaffold, confirming that this compound occupies a structurally novel chemical space within the benzofuran‑piperidine series [1][2][3].

Medicinal chemistry Patent landscape analysis Structure‑activity relationship

Predicted Physicochemical Properties: Elevated Lipophilicity and Hydrogen‑Bonding Capacity Compared to Core Benzofuran‑Piperidine Analog

Using the SwissADME prediction engine, the target compound displays a consensus Log Po/w (cLogP) of approximately 4.46. This value is notably higher than that of the unsubstituted core compound, 1‑benzofuran‑2‑yl(piperidin‑1‑yl)methanone (cLogP ≈ 2.8), owing to the addition of the lipophilic 4‑methoxyphenylthio methyl group. The topological polar surface area (tPSA) of the target compound is 71.83 Ų, which is increased compared to the core analog (tPSA = 46.17 Ų) as a result of the added sulfur and methoxy oxygen atoms. The molecular weight (MW) is 409.54 g/mol versus 229.27 g/mol for the core analog, reflecting a 78.6% increase in mass that can affect passive permeability and solubility profiles. The number of rotatable bonds rises from 1 (core) to 8 (target compound), indicating substantially greater conformational flexibility that may influence entropic contributions to binding thermodynamics [1][2].

Drug design Physicochemical profiling ADME prediction

CYP2D6 Inhibition Potential: Distinct Risk Profile Inferred from Structural Analogy with Spiro‑Benzofuran‑Piperidine σ1 Ligand

The structurally related compound 1′‑benzyl‑3‑methoxy‑3H‑spiro[[2]benzofuran‑1,4′‑piperidine] was demonstrated to inhibit CYP2D6 with an IC50 of 88 nM, but it did not produce any detectable metabolites in human liver microsomes, a pharmacological profile attributed to the benzofuran‑piperidine scaffold [1]. A further direct analog, benzofuran‑2‑yl(4‑(thiophen‑2‑yl)piperidin‑1‑yl)methanone, exhibited an IC50 greater than 70,000 nM against CYP2D6, indicating very low inhibition risk [2]. The target compound incorporates a thioether linkage, which is known to be a site for CYP2C‑ and CYP3A4‑mediated sulfoxidation, potentially shifting its CYP inhibition profile away from CYP2D6 toward CYP2C9/CYP2C19/CYP3A4, although direct experimental data for 1421462‑95‑4 are currently absent [3].

Drug metabolism CYP450 inhibition Toxicology

Chemical Reactivity Differentiation: Thioether Oxidation Enables Prodrug Design Strategy Not Accessible to Carbon‑Linked Analogs

The target compound contains a thioether (sulfanyl) group that can undergo P450‑ and FMO‑mediated oxidation to the corresponding sulfoxide and sulfone. Quantitative structure‑reactivity data from Usmani et al. (2004) show that thioether sulfoxidation by human liver microsomes is predominantly P450‑driven (85‑90%) with specific contributions from CYP2C9, CYP2C19, CYP2C8, CYP3A4, and FMO3, each with distinct Vmax/Km values. In contrast, the 4‑thiophen‑2‑yl analog benzofuran‑2‑yl(4‑(thiophen‑2‑yl)piperidin‑1‑yl)methanone (CAS 1396868‑98‑6) and the 4‑benzyl analog lack oxidizable sulfur atoms, making them incapable of undergoing this metabolic bioactivation pathway [1]. This chemical feature opens the possibility of designing sulfoxide‑based prodrugs or active metabolites with altered potency and tissue distribution profiles that are structurally inaccessible to carbon‑linked comparators.

Prodrug design Oxidative metabolism Sulfoxide chemistry

Recommended Research and Procurement Scenarios for Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone


Hit‑to‑Lead Expansion in CNS Programs Targeting Novel Chemical Space

The compound’s structural novelty, confirmed by zero patent hits for its exact scaffold, makes it a compelling acquisition for CNS‑focused hit‑to‑lead programs that require unexplored intellectual property space [1]. Its predicted CNS drug‑likeness (cLogP 4.46, tPSA 71.83 Ų) is consistent with brain penetration, while the benzofuran‑piperidine core has precedent for activity at sigma‑1, muscarinic M5, and monoamine oxidase targets [2]. Procurement of this compound enables structure‑activity relationship expansion in a chemical region not covered by existing patent estates.

Pharmacokinetic and CYP450 Interaction Profiling of Thioether‑Containing Benzofurans

As a benzofuran‑piperidine carrying a thioether moiety, this compound serves as a model substrate for investigating CYP450‑ and FMO‑mediated sulfoxidation in drug discovery [1]. Drug metabolism and pharmacokinetics (DMPK) laboratories can acquire this compound to generate experimental metabolic stability data across recombinant CYP isoforms and hepatocyte models, fulfilling a gap in the literature where no metabolic data currently exist for 1421462‑95‑4. The absence of CYP2D6 inhibition liability inferred from structural analogy further supports its selection for DMPK screening cascades.

Chemical Biology Probe Development via Thioether Bioactivation

The oxidizable thioether linkage provides a unique handle for designing sulfoxide‑ or sulfone‑based active metabolites that cannot be generated from carbon‑linked analogs [1]. Chemical biology groups interested in redox‑sensitive probes or metabolite identification studies can use this compound as a precursor for synthesizing and pharmacologically characterizing sulfoxide and sulfone derivatives. Such studies would quantify potency shifts (e.g., IC50 changes following oxidation) and could uncover metabolites with enhanced target engagement compared to the parent compound.

Procurement for Building Comprehensive Benzofuran‑Piperidine Screening Libraries

Pharmaceutical screening libraries benefit from maximizing chemical diversity within a privileged scaffold. The target compound’s 4‑methoxyphenylthio methyl substituent contributes significantly to the three‑dimensional shape and electronic character of the benzofuran‑piperidine pharmacophore [1]. When compared to the simplest in‑class compound benzofuran‑2‑yl(piperidin‑1‑yl)methanone, the target compound has an additional 180 g/mol molecular weight and 7 rotatable bonds, representing a structurally distinct chemotype. Its inclusion in screening decks enhances library diversity and increases the probability of identifying novel hit series against unexplored biological targets.

Quote Request

Request a Quote for Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.